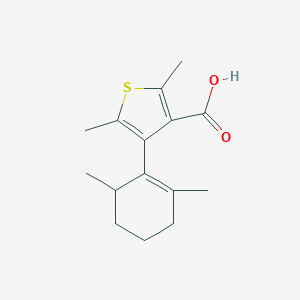

![molecular formula C6H7NOS B428938 N-[(5-metiltiofen-2-il)metilideno]hidroxilamina CAS No. 42456-40-6](/img/structure/B428938.png)

N-[(5-metiltiofen-2-il)metilideno]hidroxilamina

Descripción general

Descripción

N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine, also known as MTM hydroxylamine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mecanismo De Acción

Target of Action

It has been synthesized into a complex with zn (ii) sulphate heptahydrate , suggesting potential interactions with metal ions.

Mode of Action

The synthesized complex has been shown to interact with ct-dna , indicating that it may interact with DNA or proteins within the cell.

Pharmacokinetics

The in-silico ADMET properties pointed to a significant drug-likeness feature in the synthesized compounds, based on the Lipinski criteria .

Result of Action

The synthesized complex has shown in vitro antibacterial activity against escherichia coli, klebsiella pneumoniae, bacillus subtilis, and staphylococcus aureus strains .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine hydroxylamine in lab experiments is its high selectivity and efficiency in reducing aldehydes and ketones. It is also relatively easy to synthesize and purify. However, one limitation is that it can be sensitive to air and moisture, which can affect its reactivity.

Direcciones Futuras

There are several potential future directions for the research on N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine hydroxylamine. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis and purification methods. Finally, the development of new applications for N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine hydroxylamine in organic synthesis and other fields is an area of ongoing research.

Aplicaciones Científicas De Investigación

Actividad Fungicida

Se ha descubierto que los derivados de N-(tiofen-2-il) nicotinamida, que son estructuralmente similares a la N-[(5-metiltiofen-2-il)metilideno]hidroxilamina, presentan una actividad fungicida significativa . Estos compuestos se han probado contra el mildiu lanoso del pepino (CDM, Pseudoperonospora cubensis) en un invernadero, y algunos de ellos mostraron excelentes actividades fungicidas . Esto sugiere que la this compound podría utilizarse potencialmente en el desarrollo de nuevos fungicidas.

Análisis de la Estructura Cristalına

Se ha estudiado la estructura cristalına de compuestos similares a la this compound . Estos estudios pueden proporcionar información valiosa sobre las propiedades del compuesto y pueden guiar el diseño de nuevos materiales con las propiedades deseadas.

Síntesis de Bases de Schiff

La this compound se puede utilizar en la síntesis de bases de Schiff . Las bases de Schiff son una clase de compuestos con un doble enlace carbono-nitrógeno, que se utilizan ampliamente en la síntesis orgánica y la química de coordinación.

Química de Coordinación

Se puede estudiar el comportamiento de coordinación de la this compound con varios iones metálicos . Esto puede conducir al desarrollo de nuevos compuestos de coordinación con posibles aplicaciones en catálisis, ciencia de materiales y química bioinorgánica.

Actividad Antibacteriana

Se ha descubierto que las bases de Schiff, que se pueden sintetizar a partir de la this compound, presentan actividad antibacteriana . Por lo tanto, este compuesto podría utilizarse potencialmente en el desarrollo de nuevos agentes antibacterianos.

Desarrollo de Nuevos Pesticidas

Se ha utilizado la modificación estructural de productos naturales y el método de empalme de subestructuras activas para diseñar y sintetizar una serie de nuevos derivados de N-(tiofen-2-il) nicotinamida . Estos derivados son compuestos líderes significativos que se pueden utilizar para una mayor optimización estructural . Esto sugiere que la this compound podría utilizarse potencialmente en el desarrollo de nuevos pesticidas.

Propiedades

IUPAC Name |

N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-5-2-3-6(9-5)4-7-8/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUDLQMYHUIYOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356006 | |

| Record name | N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42456-40-6 | |

| Record name | N-[(5-methylthiophen-2-yl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

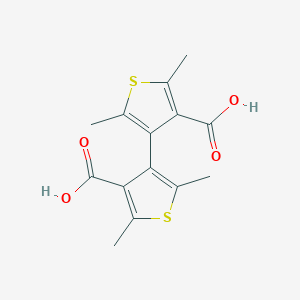

![4,4'-Bis[2,5-dimethyl-3-furoic acid]](/img/structure/B428855.png)

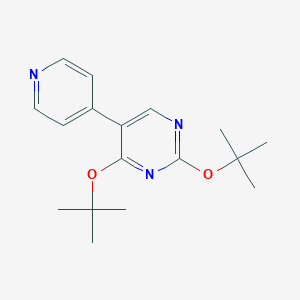

![2-[2-(2-Thienyl)ethyl]-3-furoic acid](/img/structure/B428856.png)

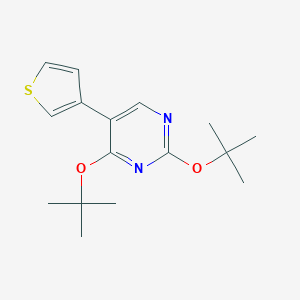

![1,3,3-Trimethyl-9-thiophen-3-yl-8,10-dioxa-9-boratricyclo[5.3.0.02,4]decane](/img/structure/B428857.png)

![2-Dibenzo[b,d]thien-4-yl-2-hydroxypropanoic acid](/img/structure/B428862.png)

![Methyl 2'-acetyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B428864.png)

![3a,9b-Dihydronaphtho[1,2-c]furan-1,1,3,3-tetracarbonitrile](/img/structure/B428867.png)

![4,4'-Bis[2-tert-butylthiophene]](/img/structure/B428868.png)

![3,3'-bis[5-tert-butyl-2(5H)-thiophenone]](/img/structure/B428870.png)

![5,9-dihydrospiro(4H-thieno[3',2':5,6]cyclohepta[1,2-b]thiophene-9,1'-cyclohexane)](/img/structure/B428871.png)

![Ethyl 2-[(1,3-dichlorodibenzo[b,d]thien-4-yl)oxy]-2-methylpropanoate](/img/structure/B428877.png)